T807
Overview
Description
Flortaucipir, also known as 18F-AV-1451 or 18F-T807, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases, particularly Alzheimer’s disease. Flortaucipir binds to these tau aggregates, allowing for the visualization of tau pathology in patients with cognitive impairment .
Scientific Research Applications
Flortaucipir has several scientific research applications, particularly in the field of neurodegenerative diseases:
Mechanism of Action
Target of Action
The primary target of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .
Mode of Action
7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole, also known as [18F-T807 or 18F-AV-1451], interacts with tau proteins . It has demonstrated high selectivity for tau, indicating that it binds to tau proteins . .
Biochemical Pathways
The compound’s interaction with tau proteins affects the biochemical pathways related to Alzheimer’s disease (AD) . AD is characterized by the deposition of abnormal proteins, including tau, which form neurofibrillary tangles . The abnormal protein deposition is accompanied by other biochemical processes like inflammation, oxidative damage, and lysosomal dysfunction .
Pharmacokinetics
As a radiolabeled derivative used in pet imaging, it is likely to have been designed for optimal bioavailability and brain penetration .
Result of Action
The binding of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole to tau proteins allows for the detection of tau protein accumulation, a hallmark of AD . This can provide valuable information about the underlying pathological processes in AD, many years before the appearance of clinical symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flortaucipir is synthesized through a nucleophilic substitution reaction. The process involves the nucleophilic attack of 18F-fluoride on an N-protected nitro precursor. This reaction is followed by purification using semi-preparative high-performance liquid chromatography (HPLC) and subsequent reformulation and sterile filtration .
Industrial Production Methods
The industrial production of flortaucipir involves automated methods to ensure high yield and compliance with Good Manufacturing Practice (GMP) standards. This process is essential to meet the increasing clinical demand for flortaucipir as a diagnostic agent .
Chemical Reactions Analysis
Types of Reactions
Flortaucipir primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
The synthesis of flortaucipir involves the use of 18F-fluoride as the nucleophile and an N-protected nitro precursor as the substrate. The reaction is carried out under controlled conditions to ensure the efficient incorporation of the radioactive fluorine isotope .
Major Products Formed
The major product formed from the synthesis of flortaucipir is the final radioactive compound, which is then purified and formulated for use in PET imaging .
Comparison with Similar Compounds
Flortaucipir is compared with other tau PET tracers such as [18F]-MK-6240 and [18F]-PI-2620. These compounds also bind to tau protein aggregates and are used in PET imaging to study tau pathology. flortaucipir has been shown to have strong affinity for tau aggregates in Alzheimer’s disease but relatively low affinity for tau aggregates in non-Alzheimer’s tauopathies . This specificity makes flortaucipir a valuable tool for diagnosing and studying Alzheimer’s disease.
List of Similar Compounds
- [18F]-MK-6240
- [18F]-PI-2620
- Florbetapir (used for amyloid imaging)
Flortaucipir’s unique binding properties and its role in visualizing tau pathology make it a crucial compound in the field of neurodegenerative disease research and diagnosis .
Properties
IUPAC Name |
7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAAWDSFUCLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027894 | |
Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415379-56-4 | |
Record name | T-807 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flortaucipir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15033 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1415379-56-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORTAUCIPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?
A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:
- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].
- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].
- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].
Q2: What makes [18F]this compound a promising radiopharmaceutical for imaging tau pathology?
A2: [18F]this compound exhibits several favorable characteristics as a tau imaging agent:
- High binding affinity: [18F]this compound demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].
- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].
- Suitable pharmacokinetic profile: [18F]this compound displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].
Q3: How does the one-step synthesis described in the research impact the production of [18F]this compound?
A3: The development of a simplified one-step synthesis for [18F]this compound offers significant advantages over previous multi-step approaches:
- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.
- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].
- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]this compound more widely available for research and clinical use [].
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